5-(4-Methoxyphenyl)indoline-2,3-dione
Description
Historical Context and Significance of Indoline-2,3-diones (Isatins) in Medicinal Chemistry and Chemical Biology
Isatin (B1672199) (1H-indole-2,3-dione) was first isolated in 1840 by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of indigo (B80030) dye. wikipedia.org This discovery marked the beginning of extensive investigations into the chemistry and biological applications of this unique heterocyclic compound. sinocurechem.comresearchgate.net Isatin is not only a synthetic creation but also an endogenous compound found in humans, believed to be a metabolic derivative of adrenaline. wikipedia.orgtaylorfrancis.com It is also naturally present in various plants, such as those of the genus Isatis and in Couroupita guianensis. wikipedia.orgtaylorfrancis.com
The significance of isatins in medicinal chemistry stems from their versatile chemical reactivity. The presence of a ketone and a γ-lactam moiety within the indole (B1671886) structure allows for a multitude of chemical modifications. wikipedia.orgtaylorfrancis.com These include N-substitutions, electrophilic aromatic substitutions at the C-5 and C-7 positions, and nucleophilic additions at the C-3 carbonyl group. wikipedia.org This chemical tractability has enabled the synthesis of a vast number of isatin derivatives, making it a valuable building block in organic synthesis for creating more complex heterocyclic systems. sinocurechem.comtaylorfrancis.comnih.gov
Historically, the development of synthetic methodologies like the Sandmeyer, Stolle, and Gassman syntheses has been crucial for accessing a wide range of isatin analogs. nih.govbiomedres.usresearchgate.net These methods have facilitated the exploration of the structure-activity relationships of isatin-based compounds, solidifying the role of the indoline-2,3-dione scaffold as a privileged structure in drug discovery.
Overview of Biological Relevance and Pharmacological Potential of Indoline-2,3-dione Derivatives
The indoline-2,3-dione scaffold is associated with a broad spectrum of pharmacological activities, making its derivatives promising candidates for the development of new therapeutic agents. mdpi.comnih.gov The biological potential of isatins has been extensively explored, revealing their efficacy in various therapeutic areas. tandfonline.comresearchgate.netbioline.org.br
Anticancer Activity: Isatin derivatives have demonstrated significant potential as anticancer agents. frontiersin.orgnih.gov They have been shown to inhibit the proliferation of various cancer cell lines, including those of lymphoid origin, lung cancer, and breast cancer. frontiersin.orgingentaconnect.com The mechanisms of their anticancer action are diverse and include the inhibition of protein kinases, modulation of proteases, and disruption of tubulin polymerization. researchgate.netingentaconnect.com For instance, the FDA-approved anticancer drug Sunitinib contains the oxindole (B195798) moiety, a close relative of the isatin scaffold, highlighting the clinical relevance of this chemical class. researchgate.netnih.gov
Antiviral Activity: The antiviral properties of isatin derivatives have been recognized for over half a century. nih.govnih.gov Suitably functionalized isatins have shown broad-spectrum antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), coxsackievirus B3, and coronaviruses. bioline.org.brnih.govnih.govbohrium.comacs.org Some derivatives have been found to inhibit viral replication and protect cells from virus-induced apoptosis. nih.govacs.org
Anticonvulsant Activity: A significant body of research has focused on the anticonvulsant properties of isatin derivatives. srce.hrnih.govsciepub.com Various Schiff bases and other analogs of isatin have been synthesized and screened for their ability to protect against seizures in experimental models. srce.hrnih.govnih.govsciepub.com Some of these compounds have shown potent anticonvulsant activity with a favorable safety profile, suggesting their potential as leads for the development of new antiepileptic drugs. nih.govsciepub.com
Enzyme Inhibition: Isatin and its derivatives are known to inhibit a variety of enzymes, which contributes to their diverse pharmacological effects. They have been identified as inhibitors of monoamine oxidase (MAO), carboxylesterases, and α-glucosidase and α-amylase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. nih.govacs.orgacs.orgnih.govbohrium.comnih.govnih.gov The ability to selectively inhibit these enzymes makes isatin derivatives attractive candidates for further investigation.
| Pharmacological Activity | Examples of Investigated Derivatives | Key Findings |
|---|---|---|
| Anticancer | Schiff bases, spirooxindoles, metal complexes | Inhibition of cancer cell proliferation, induction of apoptosis, and targeting of enzymes like protein kinases. frontiersin.orgnih.govijrpr.com |
| Antiviral | Thiosemicarbazones, Mannich bases | Inhibition of viral replication for viruses such as HIV and coronaviruses. nih.govnih.govresearchgate.net |
| Anticonvulsant | Schiff bases of N-methyl and N-acetyl isatins | Protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. srce.hrnih.govnih.gov |
| Enzyme Inhibition | Various substituted isatins | Inhibition of monoamine oxidase (MAO), carboxylesterases, α-glucosidase, and α-amylase. acs.orgnih.govnih.gov |
Introduction to the Specific Chemical Entity: 5-(4-Methoxyphenyl)indoline-2,3-dione within the Indoline-2,3-dione Landscape
Within the vast family of isatin derivatives, this compound is a specific chemical entity characterized by the substitution of a 4-methoxyphenyl (B3050149) group at the 5-position of the indoline-2,3-dione core. This substitution significantly influences the molecule's physicochemical properties and, consequently, its potential biological activity.
The synthesis of 5-aryl isatins, including the 4-methoxyphenyl derivative, can be achieved through modern cross-coupling reactions. For example, the Suzuki coupling reaction of 5-iodoisatin (B1210601) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst provides a route to this compound. cambridge.org
While extensive research has been conducted on the broader class of isatin derivatives, the specific pharmacological profile of this compound is an area of ongoing investigation. Its structural features, particularly the presence of the electron-donating methoxy (B1213986) group on the phenyl ring, are expected to modulate its interaction with biological targets. Further studies are required to fully elucidate the therapeutic potential of this specific isatin analog.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 861389-63-1 chemicalbook.com |
| Molecular Formula | C15H11NO3 chemicalbook.com |
| Molecular Weight | 269.25 g/mol chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
ZDGMYXUBGVOAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Methoxyphenyl Indoline 2,3 Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed information about the atomic arrangement within the indoline-2,3-dione framework and its substituents.
Proton (¹H) NMR Spectroscopy: Chemical Shift and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons in a molecule. In the case of indoline-2,3-dione derivatives, the aromatic protons of the indole (B1671886) core and the methoxyphenyl substituent exhibit characteristic chemical shifts and coupling patterns.
For instance, in related N-substituted isatin (B1672199) derivatives, the protons on the indoline (B122111) ring typically appear in the aromatic region of the spectrum. chalcogen.ro The protons of the methoxyphenyl group also resonate in this region, with the methoxy (B1213986) group itself presenting as a sharp singlet, typically around 3.7-3.9 ppm. nih.govcumhuriyet.edu.tr The specific positions and splitting patterns (coupling constants, J) of the aromatic protons are crucial for confirming the substitution pattern on both the indoline and phenyl rings.
Table 1: Illustrative ¹H NMR Data for Related Indoline-2,3-dione Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Benzylindoline-2,3-dione | DMSO-d₆ | 4.92 (s, 2H, NCH₂), 6.98 (d, J=9.5, 1H, C7H), 7.12 (t, J=8.5, 1H, C5H), 7.28–7.39 (m, 5H, phenyl), 7.43 (d, J=10, 1H, C4H), 7.58 (t, J=6.5, 1H, C6H) chalcogen.ro |
| 5-methylindoline-2,3-dione | CDCl₃ | 8.34 (s, 1H, NH), 7.42 (s, 1H), 7.37 (d, J=8.0, 1H), 6.83 (d, J=8.0, 1H), 2.33 (s, 3H, CH₃) amazonaws.com |
| 5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide | - | 3.72 (s, 3H, OMe), 6.89 (d, 9.1 Hz, 2H, Ar), 6.92 (d, 1H, 7.7 Hz, Ar), 7.08 (t, 7.7 Hz, 1H, Ar), 7.18 (d, 9.1 Hz, 2H, Ar), 11.17 (s, 1H, NH), 14.08 (s, 1H, NH) nih.gov |
This table is for illustrative purposes and shows data for related structures to demonstrate typical spectral features.
Carbon-13 (¹³C) NMR Spectroscopy: Skeletal Confirmation
Carbon-13 (¹³C) NMR spectroscopy is vital for confirming the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of any indoline-2,3-dione derivative is the presence of two distinct signals in the downfield region, corresponding to the two carbonyl carbons (C2 and C3). These typically appear between 157 and 184 ppm. chalcogen.roksu.edu.sa
The carbons of the aromatic rings and the methoxy group also show characteristic signals. The methoxy carbon signal is usually found around 55-56 ppm. nih.gov The remaining aromatic carbons appear in the approximate range of 102-159 ppm, with their precise shifts influenced by their electronic environment. nih.gov
Table 2: Illustrative ¹³C NMR Data for Indoline-2,3-dione and Related Structures
| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |
| 1-Benzylindoline-2,3-dione | DMSO-d₆ | 46.19 (NCH₂), 111.56 (C7), 118.17 (C3a), 123.83 (C5), 124.96 (C4), 138.48 (C6), 151.29 (C7a), 158.79 (C2), 183.57 (C3), Phenyl carbons at 127.36-135.32 chalcogen.ro |
| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | DMSO-d₆ | 55.6 (CH₂), 55.7 (OCH₃), 102.7, 110.5, 113.7, 116.4, 127.8, 128.0, 129.6, 132.3, 135.0, 136.0, 142.7, 154.3, 162.5 (C=O) nih.gov |
| 5-methylindoline-2,3-dione | CDCl₃ | 20.71 (CH₃), 112.14, 118.17, 126.04, 133.88, 139.22, 146.95, 159.57 (C=O), 183.21 (C=O) amazonaws.com |
This table is for illustrative purposes and shows data for related structures to demonstrate typical spectral features.
Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals. HSQC experiments correlate the signals of protons directly attached to carbon atoms. This is particularly useful in complex aromatic systems where signal overlap in the 1D spectra can make assignments challenging. For derivatives of 5-(4-Methoxyphenyl)indoline-2,3-dione, an HSQC spectrum would show cross-peaks connecting each aromatic proton to its corresponding carbon atom, confirming their connectivity and aiding in the complete assignment of the ¹H and ¹³C NMR spectra. cumhuriyet.edu.tr
Stereochemical Assignment via NMR (e.g., E/Z Isomerism)
For certain derivatives of indoline-2,3-dione, such as Schiff bases or thiosemicarbazones formed at the C3-carbonyl position, the potential for E/Z isomerism exists. NMR spectroscopy is a primary method for identifying and quantifying these isomers. The chemical shifts of protons near the C=N double bond are particularly sensitive to the stereochemistry.
In a study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone], both E and Z isomers were identified in solution by ¹H NMR. cumhuriyet.edu.tr The N-H protons of the thiosemicarbazone moiety showed distinct chemical shifts for each isomer, with strong downfield shifts observed for the Z-isomer due to intramolecular hydrogen bonding with the C2-carbonyl oxygen. cumhuriyet.edu.tr This difference in chemical environment allows for clear differentiation and even determination of the isomer ratios. cumhuriyet.edu.tr
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For derivatives of this compound, MS is used to confirm the identity of the synthesized product by matching the observed molecular ion peak (e.g., [M]⁺ or [M+H]⁺) with the calculated molecular weight. cumhuriyet.edu.trksu.edu.sa
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The ESI (Electrospray Ionization) technique is commonly used for this purpose. rsc.orgrsc.org
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Related Compounds
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| C₁₅H₁₁ClNO₂ | [M+H]⁺ | 242.0473 | 242.0475 | rsc.org |
| C₁₆H₁₃ClNO₂ | [M+H]⁺ | 286.0629 | 286.0627 | rsc.org |
| C₂₅H₁₈ClNNaO₃ | [M+Na]⁺ | 438.0867 | 438.0872 | rsc.org |
| C₉H₇NO₂ | [M]⁺ | 161.0477 | 161.0477 | amazonaws.com |
This table provides examples of HRMS data for related compounds to illustrate the accuracy of the technique.
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and confirming the elemental composition of isatin derivatives. This soft ionization method is particularly suitable for analyzing polar, thermally labile molecules like this compound without causing significant fragmentation. In ESI-MS analysis, the sample is dissolved in a suitable solvent and sprayed through a capillary at high voltage, generating charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.
For isatin derivatives, ESI is typically conducted in positive ion mode, where the molecule is protonated or forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The most commonly observed ion is the protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. mdpi.com
The utility of ESI-MS extends to monitoring chemical reactions in real-time, where it can be used to identify intermediates and products during the synthesis of isatin derivatives. nih.gov This capability is invaluable for optimizing reaction conditions and understanding reaction mechanisms. While specific ESI-MS data for this compound is not detailed in foundational literature, the analysis of structurally similar compounds confirms the technique's effectiveness. For instance, related heterocyclic compounds consistently show clear molecular ion peaks that correspond to their calculated molecular weights, validating their synthesized structures. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its specific structural components. The isatin core, with its fused ring system containing an amide and a ketone, gives rise to a unique spectral fingerprint. hilarispublisher.com
The most prominent features in the IR spectrum of isatin derivatives are the stretching vibrations of the N-H group and the two carbonyl (C=O) groups. nih.gov Substitution at the C5 position of the isatin ring, as with the 4-methoxyphenyl (B3050149) group, can subtly influence the exact frequencies of these vibrations due to electronic effects. nih.gov
Key functional groups and their expected absorption ranges are summarized below.
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| Amide N-H | Stretch | 3300 - 3100 | Often appears as a broad to medium peak. Its position is sensitive to hydrogen bonding. nih.gov |
| Aromatic C-H | Stretch | 3100 - 3000 | Characteristic of the benzene (B151609) and indole rings. |
| Aliphatic C-H | Stretch | 3000 - 2850 | From the methyl group of the methoxy substituent. |
| Ketone C=O (C3) | Stretch | 1760 - 1740 | The C3-ketone typically absorbs at a higher frequency. |
| Amide C=O (C2) | Stretch | 1730 - 1700 | The C2-amide carbonyl absorbs at a slightly lower frequency due to resonance. A triplet may be observed for the carbonyls in some 5-substituted isatins. hilarispublisher.comnih.gov |
| Aromatic C=C | Stretch | 1620 - 1450 | Multiple bands are expected from the aromatic rings. |
| Aryl Ether C-O | Asymmetric Stretch | 1275 - 1200 | Characteristic of the C-O-C linkage in the methoxy group. |
| Aryl Ether C-O | Symmetric Stretch | 1075 - 1020 | Characteristic of the C-O-C linkage in the methoxy group. |
The presence of a broad band around 3188 cm⁻¹ is indicative of the N-H stretching, while the dual carbonyl groups of the isatin core typically produce strong absorption bands in the 1700-1760 cm⁻¹ region. nih.govnih.gov These characteristic peaks provide definitive evidence for the presence of the isatin moiety.
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation
Single-crystal X-ray diffraction studies on isatin derivatives reveal detailed information about their molecular geometry. While the specific crystal structure of this compound is not widely published, the structure of its isomer, 5-(3-methoxyphenyl)indoline-2,3-dione, has been solved, providing valuable comparative insights. cambridge.orgresearchgate.net
The analysis of this closely related structure shows that the isatin molecule itself is nearly planar. The phenyl ring of the methoxyphenyl substituent is typically twisted with respect to the plane of the indoline-2,3-dione core. In a derivative of 5-fluoroindoline-2,3-dione, the dihedral angle between the benzene ring and the indole ring system is 71.60 (6)°. nih.gov Similarly, in a dispiro-pyrrolidine derivative containing a 4-methoxyphenyl group, the indoline unit is planar and forms a dihedral angle of 40.36 (4)° with the methoxyphenyl ring. researchgate.net This twisted conformation minimizes steric hindrance between the two aromatic systems.
The crystallographic data for 5-(3-methoxyphenyl)indoline-2,3-dione provides a representative example of the structural parameters expected for this class of compounds.
Table of Crystallographic Data for 5-(3-methoxyphenyl)indoline-2,3-dione. cambridge.orgresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₁NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.1772(3) |
| b (Å) | 7.92536(13) |
| c (Å) | 27.0121(7) |
| Volume (ų) | 2392.82(10) |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking
The solid-state structure of isatin derivatives is stabilized by a network of non-covalent intermolecular interactions, primarily hydrogen bonding and π-stacking. auremn.orgmdpi.comnih.gov The isatin moiety contains one classical hydrogen bond donor (the N1–H group) and two hydrogen bond acceptors (the carbonyl oxygens O1 and O2), making its interaction motifs diverse. cambridge.org
Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the amide proton (N–H) of one molecule and a carbonyl oxygen of a neighboring molecule. cambridge.orgresearchgate.net In the crystal structure of 5-(3-methoxyphenyl)isatin, molecules are joined into nearly flat chains along the crystallographic a-axis by N–H⋯O bonds. cambridge.org This type of interaction is a recurring and dominant motif in the crystal packing of N-unsubstituted isatins.
π-Stacking: Aromatic π-stacking interactions play a crucial role in the assembly of these molecules. These interactions occur between the electron-rich aromatic rings (both the indole system and the methoxyphenyl substituent). In 5-(3-methoxyphenyl)isatin, the hydrogen-bonded chains are linked into layers by π-stacking interactions. cambridge.org In another derivative, molecules stack along the b-axis through π–π interactions between adjacent indole-2,3-dione units with a centroid–centroid distance of 3.649 (3) Å. nih.gov These interactions are characterized by parallel or near-parallel alignment of the aromatic planes at distances typically between 3.3 and 3.8 Å. nih.gov
Crystal Packing and Supramolecular Assembly
In the case of 5-(3-methoxyphenyl)isatin, the hydrogen-bonded chains are organized into layers via π-stacking. These layers are further interconnected through weaker C–H⋯π and C–H⋯O contacts, forming a stable three-dimensional framework. cambridge.orgresearchgate.net The result is a layered structure where hydrophilic regions, dominated by hydrogen bonding between the polar N-H and C=O groups, are segregated from hydrophobic regions formed by the aromatic rings. nih.gov This self-assembly into well-defined supramolecular structures is a hallmark of the crystal engineering of isatin-based compounds. mdpi.comproquest.com
Computational Chemistry and Molecular Modeling Studies of 5 4 Methoxyphenyl Indoline 2,3 Dione Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules like 5-(4-Methoxyphenyl)indoline-2,3-dione. DFT methods are employed to optimize the molecular geometry, providing precise information on bond lengths and angles. For instance, studies on related substituted isatins have used DFT to refine crystal structures, ensuring an accurate three-dimensional representation of the molecule cambridge.orgresearchgate.net.
These calculations also yield crucial electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. niscpr.res.in Theoretical calculations on similar aromatic systems have shown that the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. niscpr.res.in
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For the isatin (B1672199) core, the carbonyl oxygens typically represent areas of high negative potential, while the N-H group is a region of positive potential. Such quantum chemical descriptors are also foundational for building robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net
Table 1: Representative Electronic Properties of Isatin Derivatives Calculated via DFT
This table presents typical data obtained from DFT calculations on isatin-like structures. The values are illustrative and not specific experimental results for this compound.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 5.5 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.0 to 5.0 Debye |
Conformational Analysis and Energy Minimization Studies
Energy minimization studies are performed to identify the most stable conformation, known as the global energy minimum. These calculations systematically adjust the molecule's geometry to find the arrangement with the lowest potential energy. The resulting low-energy conformers are considered the most likely to exist under physiological conditions and are used as the starting point for more advanced computational studies like molecular docking and molecular dynamics. nih.gov The conformational analysis of known anticonvulsant drugs has revealed that specific structural features, such as a hydrogen acceptor/donor unit and a hydrophobic aryl ring, are essential for interaction with receptor sites, highlighting the importance of determining the correct molecular conformation. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment (e.g., in water at a specific temperature and pressure).
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: By simulating the molecule's movements over nanoseconds or even microseconds, MD can reveal the full range of accessible conformations and the transitions between them.
Assess Complex Stability: When the molecule is bound to a biological target, such as an enzyme, MD simulations can assess the stability of the ligand-protein complex. nih.govnih.gov Studies on related indole (B1671886) derivatives have used MD simulations lasting up to 400 nanoseconds to confirm that the inhibitor remains stably bound within the active site. mdpi.com
Calculate Binding Free Energies: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking alone. nih.gov
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding how this compound might interact with specific biological targets. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate its binding affinity, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov
Docking studies on various isatin derivatives have shown their potential to inhibit a wide range of enzymes by forming key interactions, such as hydrogen bonds and pi-stacking, with active site residues. nih.gov For example, isatin-based compounds have been docked against targets like the SARS-CoV-2 main protease and various kinases to elucidate their mechanism of action. nih.govmdpi.com
Virtual screening uses docking to rapidly evaluate large libraries of compounds against a specific protein target. This high-throughput computational approach can identify promising "hit" compounds for further experimental testing. nih.gov Isatin-based virtual screening has been successfully used to identify novel inhibitors for viral proteases, demonstrating the power of this technique in drug discovery. nih.gov
Table 2: Representative Molecular Docking Results for Isatin Analogs Against Various Protein Targets
This table provides examples of docking scores and key interacting residues observed in studies of isatin derivatives, illustrating the typical outcomes of such analyses.
| Protein Target | PDB ID | Representative Isatin Analog | Binding Affinity (kcal/mol) | Key Interacting Residues |
| SARS-CoV-2 Mpro | 6LU7 | Isatin-Schiff base | -8.4 | HIS41, CYS145, GLU166 |
| EGFR Tyrosine Kinase | 4I4T | Spiropyrazoline oxindole (B195798) | -8.3 | LEU718, VAL726, ALA743 |
| UDP-N-acetylmuramate ligase | 2F00 | Thieno[3,2-b]furan-indole | -11.5 | ARG375, SER152 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the activity of new, untested compounds. nih.gov
The development of a QSAR model for a series of isatin derivatives, including analogs of this compound, involves several steps:
Data Collection: A dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum chemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithm-Partial Least Squares (GA-PLS), are used to build a regression model linking the descriptors to the observed activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
QSAR studies on isatin derivatives have successfully modeled their anticancer and antimicrobial activities, identifying descriptors related to molecular shape, charge distribution, and functionality as being crucial for their biological effects. researchgate.net These models serve as valuable tools for the rational design of new isatin derivatives with enhanced potency.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Isatin Derivatives
| Descriptor Class | Example Descriptors | Description |
| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic properties and charge distribution. |
| Topological | Randic molecular indices, Wiener index | Quantifies molecular branching and connectivity. |
| Thermodynamic | Molar refractivity, LogP | Relates to molecular volume, polarizability, and hydrophobicity. |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. |
Investigation of Structure Activity Relationships and Biological Target Interactions of 5 4 Methoxyphenyl Indoline 2,3 Dione Derivatives
General Biological Activity Profiles of Indoline-2,3-diones Relevant to the 5-(4-Methoxyphenyl) Substitution
The isatin (B1672199) core is associated with a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties. researchgate.netnih.gov Substitution at the C-5 position with various functional groups, including halogens, alkyl, and aryl moieties, has been shown to be a key determinant of the resulting derivative's biological efficacy. brieflands.comnih.gov
Indoline-2,3-dione derivatives are widely investigated for their potent anticancer activities, which are exerted through multiple mechanisms. researchgate.netfrontiersin.org These compounds have been shown to inhibit cancer cell proliferation and tumor growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest at different phases. ut.ac.irnih.gov
One of the key mechanisms involves the inhibition of various protein kinases, which are crucial for cell signaling and proliferation. researchgate.net Specifically, certain isatin derivatives function as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are essential regulators of the cell cycle. researchgate.netmdpi.com By inhibiting these enzymes, the derivatives can halt the progression of the cell cycle, thereby preventing the replication of cancer cells. mdpi.com
Table 1: Anticancer Activity of Selected 5-Substituted Isatin Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | C-5 Substituent | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| Compound 4l | Bromo (with 6,7-dihalo substitution) | K562 (Leukemia) | 1.75 | mdpi.com |
| Compound 4f | Bromo (with 7-bromo substitution) | HT-29 (Colon Cancer) | 2.67 | mdpi.com |
| Compound 4j | Hydrazone derivative | MCF7 (Breast Cancer) | 1.51 | researchgate.net |
| Compound 8l | Substituted methacrylate | HL-60 (Leukemia) | 0.07 | nih.gov |
| Compound 8p | Substituted methacrylate | HL-60 (Leukemia) | 0.14 | nih.gov |
The isatin scaffold is a versatile core for the development of antimicrobial agents. brieflands.comnih.gov Derivatives have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses. nih.govnih.gov SAR studies have consistently shown that substitutions at the C-5 position, particularly with halogens like fluorine, chlorine, or bromine, can produce more active compounds. brieflands.comnih.gov
The mechanisms of antibacterial action are varied. Some isatin derivatives are proposed to act via a mixed mechanism that includes the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion. nih.gov Other derivatives, particularly those hybridized with thiazole (B1198619) moieties, are designed to inhibit essential bacterial enzymes like tyrosyl-tRNA synthetase (TyrRS), which is vital for protein synthesis. nih.gov
In addition to direct antimicrobial effects, some isatin derivatives exhibit antibiofilm activity. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Compounds that can disrupt biofilm formation or disperse pre-formed biofilms represent a promising strategy to combat persistent infections. nih.gov Antifungal activity has also been reported against pathogenic fungi such as Candida albicans. nih.gov
Chronic inflammation is a key factor in many diseases, and isatin derivatives have emerged as potential anti-inflammatory agents. mdpi.comrsc.org Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells stimulated by lipopolysaccharide (LPS). mdpi.comrsc.org
This inhibition is achieved by targeting upstream signaling pathways, including the Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. mdpi.com By inhibiting the phosphorylation of key proteins in these cascades, the isatin derivatives prevent the activation of transcription factors responsible for expressing pro-inflammatory genes. mdpi.com
Furthermore, some isatin derivatives possess antioxidant activity, which is complementary to their anti-inflammatory effects. nih.gov They can scavenge free radicals, thereby protecting cells from oxidative stress, a condition that is closely linked to inflammation and tissue damage. nih.gov The antioxidant capacity can be attributed to the isatin core's ability to donate electrons and stabilize radicals.
The rigid, heterocyclic structure of indoline-2,3-dione makes it an effective scaffold for designing enzyme inhibitors. Derivatives have been shown to inhibit a wide variety of enzymes implicated in different diseases.
Kinases: As mentioned in the anticancer section, isatin derivatives are potent inhibitors of various protein kinases, including CDKs, which are crucial for cell cycle regulation. researchgate.netmdpi.comnih.gov
Monoamine Oxidases (MAO): Isatin itself is an endogenous inhibitor of MAO-B, an enzyme involved in the degradation of neurotransmitters. nih.gov Substitutions at the C-5 and C-6 positions can increase the binding affinity and selectivity towards MAO-A or MAO-B. nih.gov
Carbonic Anhydrase: Substitution with a methoxy (B1213986) group at the C-5 position has been found to result in effective inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. nih.gov
Aminopeptidases: 5-substituted indoline-2,3-dione derivatives have been designed and synthesized as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme involved in tumor angiogenesis and invasion. researchgate.net
α-Glucosidase and α-Amylase: Isatin-based compounds have been evaluated as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, making them potential candidates for managing diabetes. nih.gov
Tyrosinase: Isatin thiosemicarbazones with substituents at the C-5 position have been investigated as inhibitors of tyrosinase, the rate-limiting enzyme in melanin (B1238610) production. researchgate.net
Beyond the activities listed above, isatin and its derivatives exhibit significant modulatory effects on the central nervous system (CNS). nih.govresearchgate.net Isatin is an endogenous molecule in the brain and is recognized for its neuroprotective capabilities. researchgate.netnih.govresearchgate.net
Studies have shown that isatin can protect neurons in various experimental models of neurodegeneration. researchgate.net The neuroprotective mechanisms are believed to involve the enhancement of cellular antioxidant and anti-inflammatory pathways within the brain. researchgate.net Given its ability to cross the blood-brain barrier, isatin and its derivatives are attractive candidates for the development of therapies for neurodegenerative disorders. nih.gov The interaction of isatin with numerous specific isatin-binding proteins in the brain is thought to mediate its wide range of regulatory effects. researchgate.netnih.gov
Influence of the 4-Methoxyphenyl (B3050149) Moiety at C-5 on Biological Potency and Selectivity
The introduction of a 4-methoxyphenyl group at the C-5 position of the indoline-2,3-dione ring has a pronounced impact on the compound's biological activity, particularly in the realm of anticancer research. This specific substitution combines the planarity of the phenyl ring with the electron-donating character of the methoxy group, influencing the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
Research has demonstrated that 5-aryl isatin derivatives exhibit significant cytotoxic activity. nih.gov In one study, a series of N-substituted 5-phenylisatins were synthesized and evaluated for their antitumor properties. The results highlighted that the combination of N-substitution and C-5 phenyl substitution greatly enhances cytotoxic activity. nih.gov Notably, the compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin displayed exceptionally high potency against the human leukemia K562 cell line, with an IC₅₀ value of just 0.03 µM. nih.gov This suggests a synergistic effect between the methoxy group on the N-benzyl substituent and the methoxyphenyl group at C-5. The methoxy group at the C-5 phenyl ring appears to be a key contributor to this enhanced cytotoxicity. nih.gov
Furthermore, this potent derivative was found to inhibit the proliferation and migration of liver cancer (HepG2) cells and to reduce tube formation in human umbilical vein endothelial cells (HUVEC), indicating that its anticancer effect is mediated, at least in part, by inhibiting angiogenesis. nih.gov
The methoxy group itself at the C-5 position is a known modulator of activity. Studies on 5-methoxyisatin (B1196686) derivatives have shown they possess antimicrobial and DNA-protective properties. globalscientificjournal.com Additionally, isatins with a C-5 methoxy substitution are recognized as effective carbonic anhydrase inhibitors. nih.gov While not a direct 4-methoxyphenyl substitution, this highlights the favorable influence of the methoxy functionality at this position. The presence of the larger phenyl ring in 5-(4-methoxyphenyl)indoline-2,3-dione allows for more extensive interactions, such as π-stacking, with biological targets, which can further enhance potency and selectivity. cambridge.org
Table 2: Cytotoxic Activity of 5-(p-Methoxyphenyl)isatin Derivative This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Structure Detail | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 2m | N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | nih.gov |
| 1i | 5-(p-methoxyphenyl)isatin | HepG2 (Liver Cancer) | 0.96 | nih.gov |
Impact of N-1 and C-3 Derivatization on Biological Activity and Target Engagement
The indoline-2,3-dione core possesses several sites amenable to chemical modification, most notably the N-1 nitrogen atom and the C-3 carbonyl group. Derivatization at these positions can profoundly alter the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its biological activity and interaction with molecular targets.
The introduction of substituents at the N-1 position of the isatin ring is a common strategy to modulate biological activity. Studies on 5-phenylisatin (B182446) derivatives have shown that N-alkylation can significantly impact cytotoxic potency. nih.gov For instance, a series of N-substituted derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against the human leukemia K562 cell line. nih.gov
Initial derivatization with simple aliphatic groups, such as methyl, ethyl, and propyl, at the N-1 position did not lead to a significant enhancement in cytotoxic potency compared to the unsubstituted parent compound. nih.gov However, the introduction of various benzyl (B1604629) groups at the N-1 position was found to have a more pronounced effect on the anticancer activity. The electronic properties of the substituent on the benzyl ring played a crucial role in determining the cytotoxicity. For example, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin demonstrated the highest antitumor activity against K562 cell lines, with an IC50 value of 0.03 μM. nih.gov This suggests that the presence of an electron-donating group on the N-benzyl substituent can enhance the cytotoxic effects.
The following table summarizes the in vitro cytotoxic activity of a series of N-substituted this compound derivatives against the K562 human leukemia cell line. nih.gov
| Compound | N-1 Substituent | IC50 (μM) against K562 cells |
| 2a | Methyl | > 40 |
| 2b | Ethyl | > 40 |
| 2c | Propyl | > 40 |
| 2d | Benzyl | 0.86 |
| 2e | 4-Fluorobenzyl | 0.25 |
| 2f | 4-Chlorobenzyl | 0.15 |
| 2g | 4-Bromobenzyl | 0.12 |
| 2h | 4-Iodobenzyl | 0.10 |
| 2i | 4-Methylbenzyl | 0.42 |
| 2j | 4-Ethylbenzyl | 0.33 |
| 2k | 4-Trifluoromethylbenzyl | 0.08 |
| 2l | 4-Nitrobenzyl | 0.05 |
| 2m | 4-Methoxybenzyl | 0.03 |
| 2n | 3-Methoxybenzyl | 0.04 |
| 2o | 2-Methoxybenzyl | 0.06 |
These findings underscore the importance of the N-1 substituent in modulating the anticancer activity of the this compound scaffold. The enhanced potency observed with N-benzyl derivatives, particularly those with electron-donating or sterically influential groups, suggests that these modifications may improve the binding affinity of the compounds to their biological targets. nih.gov
The C-3 carbonyl group of the isatin core is a versatile handle for chemical modification, often involved in condensation reactions to form a variety of derivatives, including Schiff bases, hydrazones, and spirocyclic compounds. mdpi.com These modifications can lead to compounds with a diverse range of biological activities.
One of the most significant classes of C-3 modified isatin derivatives is the spirooxindoles. mdpi.com These compounds are formed by the fusion of another ring system at the C-3 position of the indolin-2-one core in a spirocyclic manner. The synthesis of spirooxindoles often involves multicomponent reactions, providing a pathway to structurally complex and diverse molecules. bohrium.com
While specific studies on the C-3 derivatization of this compound are limited in the readily available scientific literature, the general principles of C-3 modification in the broader isatin class can provide valuable insights. For instance, the Knoevenagel condensation of isatins with compounds containing an active methylene (B1212753) group is a common method to introduce substituents at the C-3 position. This has led to the development of 3-(substituted-benzylidene)-indolin-2-one derivatives with potent cytotoxic activities. nih.gov The substituents on the benzylidene moiety, as well as on the isatin ring, play a critical role in determining the biological activity. nih.gov
The formation of spiro-pyrrolidine and spiro-thiazolidinone derivatives at the C-3 position of isatin has also been shown to yield compounds with significant anticancer potential. These modifications introduce a three-dimensional complexity to the otherwise planar isatin scaffold, which can lead to novel interactions with biological targets.
Methodologies for In Vitro Biological Evaluation (General Principles)
The preliminary assessment of the biological activity of newly synthesized compounds, such as derivatives of this compound, is typically conducted through a battery of in vitro assays. These assays provide crucial information on the compound's efficacy, potency, and mechanism of action at the cellular and molecular levels.
A fundamental aspect of in vitro evaluation for potential anticancer agents is the assessment of their cytotoxic and antiproliferative effects. Several standardized assays are employed for this purpose:
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cell viability.
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that relies on the binding of the sulforhodamine B dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
To understand the mechanism by which a compound induces cell death, further assays are employed:
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Various methods can be used to detect apoptosis, including:
Annexin V/Propidium (B1200493) Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, can be labeled with a fluorescent dye to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are key executioner caspases.
Cell Cycle Analysis: Many anticancer agents induce cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content using fluorescent dyes like propidium iodide allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
To identify the molecular targets of a compound, various biochemical and cellular assays can be performed:
Enzyme Inhibition Assays: If the compound is designed to inhibit a specific enzyme, its inhibitory activity can be measured in a cell-free system. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.
Kinase Inhibition Assays: Many anticancer drugs target protein kinases. Kinase activity can be measured using various techniques, including radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, or fluorescence-based assays.
Tubulin Polymerization Assays: Some anticancer agents, such as the vinca (B1221190) alkaloids and taxanes, target microtubules. The effect of a compound on the polymerization of tubulin can be assessed in vitro by monitoring the change in turbidity or fluorescence of a tubulin solution.
These in vitro methodologies provide a comprehensive initial biological profile of a compound and are essential for guiding further preclinical and clinical development.
Future Research Directions and Translational Perspectives for 5 4 Methoxyphenyl Indoline 2,3 Dione
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods like the Sandmeyer, Stolle, and Martinet procedures. nih.gov However, future efforts must focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways for 5-(4-Methoxyphenyl)indoline-2,3-dione. A key area of exploration is the expansion of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which has been successfully used for the synthesis of structurally related 5-aryl-isatins.
Sustainable or "green" chemistry principles offer a promising avenue for optimizing the synthesis of isatin derivatives. nih.gov These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times and increase yields for isatin Schiff bases. nih.gov Future research should systematically explore these sustainable methods for the production of this compound.
| Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, higher product purity. | nih.gov |
| Aqueous Media Synthesis | Utilizing water as a solvent. | Environmentally friendly, low cost, enhanced safety. | nih.gov |
| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream. | Improved safety, scalability, and process control. | - |
| Catalyst-Free Conditions | Reactions proceed without a catalyst, often in aqueous media. | Avoids toxic metal catalysts, simplifies purification. | nih.gov |
| High-Speed Ball Milling (HSBM) | Solvent-free or low-solvent mechanical grinding. | Ecologically benign, cost-effective, reduced waste. | - |
Advanced Ligand Design and Structure-Based Drug Discovery Efforts
To advance this compound as a therapeutic agent, future research must employ rational drug design strategies. These can be broadly categorized as ligand-based and structure-based approaches. Given that aryl-substituted isatins are known inhibitors of enzymes like matrix metalloproteinases (MMPs), the 5-(4-methoxyphenyl) moiety is a critical pharmacophoric feature that can be systematically modified to improve potency and selectivity.
Structure-based drug design (SBDD) will be instrumental if the three-dimensional structure of a relevant biological target is known. Computational techniques such as molecular docking can be used to predict the binding orientation of this compound within the target's active site. This information can guide the design of new analogues with enhanced interactions. In the absence of a target structure, ligand-based methods like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key structural features required for biological activity and to design more potent compounds. nih.gov
Integration of Omics Technologies for Comprehensive Biological Profiling
Understanding the full biological impact of this compound requires a systems-level approach. The integration of "omics" technologies can provide a comprehensive profile of the compound's mechanism of action and identify potential on- and off-target effects. mdpi.comnih.gov
Proteomics: Advanced mass spectrometry-based proteomics techniques can be used for target identification and validation. biognosys.comnih.gov Methods like thermal proteome profiling (TPP) or Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify direct protein targets of the compound in an unbiased manner within a cellular context. mdpi.combiognosys.com This is crucial for elucidating its mechanism of action and identifying potential liabilities.
Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression using techniques like RNA-sequencing, researchers can understand the downstream effects of the compound on cellular pathways and gene regulation. mdpi.com
Metabolomics: This technology profiles small-molecule metabolites in cells or tissues. uconn.edunih.gov By analyzing the metabolic fingerprint after treatment with this compound, scientists can gain insights into which metabolic pathways are perturbed, offering clues to the compound's functional effects. nih.govresearchgate.net
The integrated analysis of these multi-omics datasets will provide a holistic view of the compound's biological activity, facilitating the discovery of novel therapeutic applications and anticipating potential adverse effects. numberanalytics.com
Development of this compound as Chemical Probes for Biological Systems
To effectively study biological systems, chemical probes—specialized small molecules—are invaluable tools. rsc.org Developing derivatives of this compound as chemical probes could significantly accelerate the identification of its cellular targets and the elucidation of its mechanism of action. Isatin derivatives have already been explored as fluorescent sensors, indicating the scaffold's suitability for probe development. nih.govacs.org
Future research should focus on synthesizing modified versions of the parent compound. This could involve:
Fluorescent Probes: Attaching a fluorophore to the molecule would allow for real-time visualization of its subcellular localization and interaction with potential binding partners using advanced microscopy techniques. rsc.org
Photoaffinity Probes: Incorporating a photoreactive group (like a diazirine) would enable photoaffinity labeling (PAL). mdpi.comchomixbio.com Upon UV irradiation, this probe would covalently bind to its direct protein targets, allowing for their subsequent isolation and identification by mass spectrometry. nih.govnih.gov
Affinity Probes: Adding a tag such as biotin (B1667282) would facilitate pull-down experiments, where the compound and its binding partners can be captured from cell lysates for identification. nih.gov
These chemical biology tools will be essential for validating biological targets and understanding the intricate molecular interactions of this compound. bohrium.com
Potential for Lead Optimization and Pre-clinical Development in Specific Disease Areas
The isatin scaffold is a well-established starting point for drug discovery, particularly in oncology. nih.gov this compound should be considered a promising "hit" or "lead" compound that requires further optimization to become a clinical candidate. The lead optimization process involves iteratively synthesizing and testing analogues to improve key drug-like properties.
The primary goals of lead optimization for this compound would be:
Enhancing Potency and Selectivity: Through systematic structure-activity relationship (SAR) studies, modifications would be made to the isatin core and the methoxyphenyl ring to maximize activity against a specific disease target while minimizing effects on other proteins.
Optimizing ADME Properties: The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be fine-tuned. This involves improving characteristics like solubility, cell permeability, and metabolic stability to ensure the compound can reach its target in the body and persist for a sufficient duration.
Preclinical Evaluation: Optimized analogues would then be advanced into preclinical development. This stage involves testing the compounds in relevant cell-based and animal models of specific diseases, such as cancer or viral infections, to demonstrate efficacy. These studies are critical for establishing a proof-of-concept and gathering the necessary data to support potential human clinical trials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isatin (1H-indole-2,3-dione) |
Q & A
Basic: What are the established synthetic pathways for 5-(4-Methoxyphenyl)indoline-2,3-dione, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves introducing the 4-methoxyphenyl group onto the indoline-2,3-dione scaffold via nucleophilic substitution or coupling reactions. For example, a precursor like 5-hydroxyindoline-2,3-dione can react with a methoxyphenyl-containing reagent under controlled conditions . Optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade sensitive intermediates.
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve solubility .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound and its derivatives?
- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of para substitution .
- X-ray crystallography : Single-crystal studies provide absolute configuration validation. A recent study resolved bond angles (C–C = 0.003 Å) and torsion angles to confirm the planar indoline core .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO, [M+H] = 254.0817) .
Advanced: How can researchers design and synthesize novel derivatives to explore structure-activity relationships (SAR) in pharmacological studies?
- Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., -CF) or donating (-NH) groups to modulate electronic effects. Karalı et al. demonstrated that nitro or fluoro substituents at position 5 enhance cytotoxicity in indoline-2,3-dione derivatives .
- Scaffold hybridization : Fuse the indoline core with heterocycles (e.g., thiophene) to improve bioavailability .
- Bioisosteric replacement : Substitute the phenyl ring with pyridine or benzofuran to alter pharmacokinetic profiles .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Standardized assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .
- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to confirm IC reproducibility .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
Basic: What are key considerations for ensuring reproducibility in synthesis?
- Reagent purity : Use ≥99% purity starting materials to avoid side reactions (e.g., incomplete substitution) .
- Inert atmosphere : Conduct moisture-sensitive steps under nitrogen/argon to prevent hydrolysis .
- Reaction monitoring : TLC or HPLC tracks intermediate formation and ensures reaction completion .
Advanced: How can computational tools predict reactivity and biological interactions of derivatives?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups increase electron density at the indoline core, enhancing interactions with DNA gyrase .
- Molecular docking : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize derivatives for synthesis .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
